3-Bromo-6-chloropyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUSIBEPFTVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427079-74-0 | |
| Record name | 3-bromo-6-chloropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Evaluation of 3 Bromo 6 Chloropyrazolo 1,5 a Pyridine Derivatives in Vitro and Pre Clinical in Vivo Studies
Anticancer and Antitumor Activity Investigations
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. nih.govrsc.org These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle.
Inhibition of Cancer Cell Proliferation
While specific data on the inhibition of cancer cell proliferation for derivatives of 3-bromo-6-chloropyrazolo[1,5-a]pyridine is not extensively available, research on analogous pyrazolo[1,5-a]pyrimidine compounds has demonstrated significant antiproliferative activity across a range of human cancer cell lines.
One notable example is the potent and selective Threonine Tyrosine Kinase (TTK) inhibitor, CFI-402257, which is a pyrazolo[1,5-a]pyrimidine derivative. nih.gov This compound has been shown to be a potent inhibitor of cell growth in various cancer cell lines. nih.gov The growth of several breast cancer cell lines was inhibited by targeting TTK, which leads to errors in chromosome segregation and ultimately cell death. nih.gov
Furthermore, a variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines, with some compounds showing high potency. For instance, certain derivatives have exhibited significant activity against cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. researchgate.net
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| CFI-402257 | HCT116 (Colorectal) | Tumor Growth Inhibition (TGI) | 68% at 6.5 mg/kg | nih.gov |
| Compound 9 | Various Tumor Cell Lines | Cellular Growth Inhibition | Potent | nih.gov |
| Compound 14b | HepG-2 (Liver) | IC50 | Potent | researchgate.net |
| Compound 14h | MCF-7 (Breast) | IC50 | Potent | researchgate.net |
Induction of Apoptosis
The induction of apoptosis is a key mechanism by which anticancer agents eliminate malignant cells. Several studies on pyrazolo[1,5-a]pyrimidine and related pyrazole (B372694) derivatives have demonstrated their ability to trigger this programmed cell death pathway. The inhibition of critical cellular targets, such as mitotic kinesin Eg5, by pyrazolopyrimidine derivatives can block the cell cycle in metaphase, which ultimately leads to apoptotic cell death. nih.gov
In studies of related pyrazolo-pyridine and pyrazolo-naphthyridine derivatives, potent compounds were found to induce morphological features of apoptosis in cancer cells, including cell shrinkage and condensation of nuclear material. nih.gov The induction of apoptosis was further confirmed by observing a decrease in mitochondrial membrane potential and increased levels of activated caspases, which are key executioners of the apoptotic process. nih.gov
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific phases. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to interfere with cell cycle progression in cancer cells. For example, some derivatives have been found to cause cell cycle arrest in the G0/G1 phase in treated cancer cells. nih.gov The inhibition of kinases like TTK by compounds such as CFI-402257 is associated with a disabled mitotic checkpoint, leading to errors in chromosome segregation and subsequent cell death. nih.gov
In Vivo Tumor Growth Inhibition (Pre-clinical Models)
Pre-clinical in vivo studies are crucial for evaluating the therapeutic potential of novel anticancer compounds. A pyrazolo[1,5-a]pyrimidine derivative, CFI-402257, has demonstrated significant single-agent activity in a colorectal cancer xenograft model. nih.gov In this model, oral administration of the compound led to a dose-dependent inhibition of tumor growth. nih.gov Specifically, a tumor growth inhibition of 68% was observed at a dose of 6.5 mg/kg. nih.gov Another study on a pyrazolo[1,5-a]pyrimidine derivative showed significant antitumor activity, achieving tumor growth inhibition rates of up to 97% in xenograft mouse models. mdpi.com
| Xenograft Model | Compound | Dose | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| HCT116 (Colorectal Cancer) | CFI-402257 | 6.5 mg/kg | 68% | nih.gov |
| Mouse Xenograft Model | Compound 39 | 30 mg/kg/dose | 97% | mdpi.com |
Antimicrobial Activity Studies
In addition to their anticancer properties, derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been investigated for their potential as antimicrobial agents, with a particular focus on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Antitubercular Efficacy against Drug-Susceptible and Multi-Drug Resistant Strains
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. nih.gov These compounds have demonstrated promising in vitro potency with low nanomolar Minimum Inhibitory Concentration (MIC) values against both the drug-susceptible H37Rv strain and a panel of clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.gov
One of the most promising compounds from this series, designated 5k, exhibited excellent in vitro inhibitory activities. nih.gov Further studies on pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives with a diaryl side chain also showed excellent in vitro potency against the drug-susceptible H37Rv strain and drug-resistant Mtb strains. nih.gov
| Compound | Mtb Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5g | H37Rv | 0.0077 (nM) | nih.gov |
| 5k | H37Rv | Potent | nih.gov |
| 5g | MDR-TB (3495) | 0.0111 (nM) | nih.gov |
| 5k | MDR-TB (3495) | 0.0111 (nM) | nih.gov |
| 6j | H37Rv | <0.002 | nih.gov |
| 6j | INH-resistant | <0.002 | nih.gov |
| 6j | RMP-resistant | <0.002 | nih.gov |
Furthermore, the in vivo efficacy of compound 5k was evaluated in a mouse model infected with an autoluminescent H37Ra Mtb strain. The compound significantly reduced the bacterial burden in this preclinical model, highlighting its potential as a lead compound for the development of new antitubercular drugs. nih.gov
Antibacterial Properties
Derivatives of the pyrazolo[1,5-a]pyridine and related heterocyclic systems have been investigated for their antibacterial potential against a variety of pathogenic bacteria. While specific data on this compound derivatives is limited, studies on analogous structures provide insights into their potential antibacterial action. For instance, pyrazolo[3,4-b]pyridine derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov
Research into pyrazole-containing hybrids has identified compounds with significant inhibitory effects against multidrug-resistant (MDR) pathogens. These compounds have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial survival.
Table 1: In Vitro Antibacterial Activity of Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolo-thiazolin-4-one derivative 4a | E. coli | 0.45 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative 4a | A. baumannii | 0.44 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative 5a | E. coli | 0.46 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative 5a | A. baumannii | 0.48 | nih.gov |
Antifungal Activity
The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to the pyrazolo[1,5-a]pyridine core, has been explored against various phytopathogenic fungi. These studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine ring system can lead to compounds with significant antifungal efficacy.
For example, certain 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to inhibit the growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov The introduction of a trifluoromethyl group was found to be a key factor in inhibiting the growth of A. solani. amazonaws.com
Table 2: In Vitro Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4j) | A. solani | 17.11 | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4h) | Cytospora sp. | 27.32 | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine (4h) | F. solani | 21.04 | nih.gov |
| 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol (3a) | C. gloeosporioides | 24.90 | researchgate.net |
Antiviral Activity
The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising template for the development of antiviral agents. Research has demonstrated that derivatives of this structure are effective inhibitors of herpes virus replication. nih.gov The nature of the substituent at the C3 position of the pyrazolo[1,5-a]pyridine ring has been shown to significantly influence the antiviral activity. nih.gov
Furthermore, pyrazole derivatives have been investigated for their antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing potential as selective antiviral agents. rsc.org
Antimalarial and Antischistosomal Potentials
Antimalarial Activity: Derivatives of pyrazolo[1,5-a]pyrimidine have been designed and synthesized as potential antimalarial agents. These compounds have been tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives have shown in vitro activity against P. falciparum, with some compounds also demonstrating inhibitory effects on the parasite's dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in its survival. nih.gov
Table 3: In Vitro Antimalarial Activity of 7-Arylaminopyrazolo[1,5-a]pyrimidine Derivatives against P. falciparum
| Compound | R2 | R5 | Ar | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 30 | CH3 | CF3 | 7-β-naphthyl | 0.16 ± 0.01 (PfDHODH inhibition) | nih.gov |
| 25 | CH3 | CH3 | 7-β-Naphthyl | 4 ± 1 (PfDHODH inhibition) | nih.gov |
Antischistosomal Activity: Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. Research into pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential as antischistosomal agents. In vitro studies against Schistosoma mansoni have shown that 7-mercaptopyrazolo[1,5-a]pyrimidines exhibit the highest degree of activity, with some compounds proving lethal to the parasite at a concentration of 100 micrograms/mL after a short exposure time. nih.govlookchem.com However, it is noteworthy that the in vitro activity of these compounds did not translate to in vivo efficacy in the studies cited. nih.govlookchem.com
Investigations into Analgesic Properties
Serotonergic System Modulation Research
The serotonergic system, which includes various serotonin (B10506) (5-HT) receptors, is a key target for drugs treating a range of central nervous system disorders. The potential for pyrazolo[1,5-a]pyridine derivatives to modulate this system is an area of interest. While specific binding data for this compound is not available, studies on other heterocyclic structures provide a basis for this line of inquiry. For example, various triazine derivatives have been evaluated for their affinity to the 5-HT6 receptor, with some compounds showing high affinity. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo-thiazolin-4-one |
| Pyrazole containing thiophene-3-carboxylate |
| 5,6-diarylpyrazolo[1,5-a]pyrimidine |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine |
| 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol |
| 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol |
| 7-arylaminopyrazolo[1,5-a]pyrimidine |
| 7-mercaptopyrazolo[1,5-a]pyrimidine |
| Quinazoline (B50416) |
| Pyrrolo[3,4-d]pyridazinone |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 3-Bromo-6-chloropyrazolo[1,5-a]pyridine or its derivatives might interact with a biological target, typically a protein or enzyme.
Research on various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has demonstrated their potential as inhibitors for a range of protein kinases and other enzymes. ekb.egnih.gov For instance, derivatives of this scaffold have been docked into the active sites of enzymes like Cyclin-Dependent Kinase 2 (CDK2) to elucidate their binding modes. ekb.eg These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the inhibitory activity of these compounds.
While specific docking studies on this compound are not extensively documented in publicly available literature, the general findings for the pyrazolo[1,5-a]pyrimidine scaffold can be extrapolated. The nitrogen atoms in the pyrazolo[1,5-a]pyridine (B1195680) core can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and other hydrophobic interactions. The bromo and chloro substituents on the scaffold can also influence binding affinity and selectivity, potentially forming halogen bonds or engaging in other specific interactions within the target's active site.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Pyrazolo[1,5-a]pyridine Derivative with a Protein Kinase
| Receptor | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Protein Kinase XYZ | This compound derivative | -8.5 | Lys65, Asp145, Leu132 | Hydrogen Bond, Halogen Bond, Hydrophobic Interaction |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They are used to understand the dynamic behavior of biological macromolecules and their complexes with ligands over time. For a compound like this compound, MD simulations can provide valuable information about the stability of its binding to a target protein, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as the inhibition of Pim-1/2 kinases. researchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, for a set of compounds with known activities. Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity.
A hypothetical QSAR model for a series of this compound derivatives might reveal the importance of certain physicochemical properties for their activity. For example, the model could indicate that the biological activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk.
Table 2: Example of a Hypothetical QSAR Model for Pyrazolo[1,5-a]pyridine Derivatives
| Descriptor | Coefficient | Description |
|---|---|---|
| LogP | 0.5 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| MR | -0.2 | Molar refractivity (related to steric bulk) |
| Dipole Moment | 0.1 | Molecular dipole moment (related to polarity) |
This table presents a simplified, illustrative QSAR model equation: pIC50 = c + 0.5LogP - 0.2MR + 0.1Dipole Moment*
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of molecules like this compound.
DFT studies on the pyrazolo[1,5-a]pyrimidine core have been used to analyze its electronic structure and photophysical properties. rsc.org These calculations can determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions.
For this compound, DFT calculations could be used to:
Optimize its three-dimensional geometry.
Calculate its molecular electrostatic potential map to identify regions susceptible to electrophilic or nucleophilic attack.
Determine its vibrational frequencies, which can be compared with experimental spectroscopic data.
Investigate the mechanisms of chemical reactions involving this compound.
Table 3: Illustrative DFT-Calculated Electronic Properties for a Pyrazolo[1,5-a]pyrimidine Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Advanced Applications and Future Research Directions
Development of Multi-Targeted Agents
The pursuit of multi-targeted agents, single molecules designed to interact with multiple biological targets, is a growing trend in drug discovery, particularly in complex diseases like cancer and neurodegenerative disorders. The 3-bromo-6-chloropyrazolo[1,5-a]pyridine scaffold is well-suited for this approach. The bromine atom at the 3-position and the chlorine atom at the 6-position can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of different pharmacophores at distinct points on the molecule, each designed to interact with a specific target.
For instance, a pharmacophore known to inhibit a particular kinase could be introduced at the 3-position, while a moiety targeting a different signaling pathway could be attached at the 6-position. This strategy could lead to the development of dual-action inhibitors, potentially offering improved efficacy and a reduced likelihood of drug resistance. The pyrazolo[1,5-a]pyridine (B1195680) core itself is a known hinge-binding motif for many kinases, and the strategic placement of substituents can modulate selectivity and potency.
Future research in this area will likely focus on the rational design of such multi-targeted ligands. This will involve computational modeling to predict the binding of different derivatives to various target proteins, followed by synthetic efforts to create these novel compounds and in vitro testing to validate their multi-targeted activity.
Integration into Combinatorial Library Design and Drug Discovery
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse molecules, which can then be screened for biological activity. The di-halogenated nature of this compound makes it an ideal starting point for the creation of focused combinatorial libraries. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications.
A common strategy, known as "scaffold hopping," involves using a known active scaffold, like pyrazolo[1,5-a]pyridine, and systematically modifying its substituents to discover new chemical entities with improved properties. nih.gov By starting with this compound, medicinal chemists can generate a library of compounds with diverse functionalities at the 3 and 6 positions. This diversity-oriented synthesis approach can be used to explore the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyridine scaffold against a particular biological target. rsc.org
The integration of this compound into automated synthesis platforms could further accelerate the drug discovery process. High-throughput screening of these libraries against various biological targets could lead to the identification of novel hit compounds, which can then be further optimized into lead candidates.
| Strategy | Description | Potential Outcome |
| Diversity-Oriented Synthesis | Sequential functionalization of the bromo and chloro positions with a wide range of building blocks. | Generation of a large and diverse chemical library for high-throughput screening. |
| Scaffold Hopping | Using the pyrazolo[1,5-a]pyridine core to generate novel derivatives of known active compounds. nih.gov | Discovery of new intellectual property and compounds with improved pharmacological profiles. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification at the 3- and 6-positions to understand the chemical features required for biological activity. rsc.org | Optimization of hit compounds into potent and selective lead candidates. |
Exploration of Novel Therapeutic Areas
While the pyrazolo[1,5-a]pyridine scaffold is known for its activity in areas like cancer and infectious diseases, the unique substitution pattern of this compound opens the door to exploring new therapeutic applications. The introduction of specific functional groups can tailor the molecule's properties to interact with novel biological targets.
For example, modifications of the pyrazolo[1,5-a]pyridine core have been investigated for their potential in treating central nervous system (CNS) disorders. The lipophilicity and ability to cross the blood-brain barrier can be fine-tuned by altering the substituents at the 3- and 6-positions. This could lead to the development of novel treatments for conditions such as epilepsy, depression, and neurodegenerative diseases.
Another promising area is in the development of agents targeting metabolic diseases. By introducing moieties that mimic the natural ligands of metabolic receptors, derivatives of this compound could be developed as modulators of these pathways. The versatility of the scaffold allows for the exploration of a wide range of biological targets, and future research will likely see this compound used as a starting point for drug discovery campaigns in an expanded set of therapeutic areas.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can benefit from the application of these principles. Traditional synthetic methods often involve harsh reagents, hazardous solvents, and multiple purification steps.
Future research will focus on developing more environmentally friendly synthetic routes. This could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has been explored for the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and could be adapted for this compound. jocpr.com Additionally, catalyst-free and solvent-free reaction conditions are being developed for the synthesis of the pyrazolo[1,5-a]pyridine core, which would significantly reduce the environmental footprint of the process. researchgate.netnih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a more sustainable process by minimizing waste and improving efficiency. researchgate.net
| Green Chemistry Approach | Benefit |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. researchgate.net |
| Use of Green Solvents (e.g., PEG) | Reduced toxicity and environmental impact compared to traditional organic solvents. jocpr.com |
| Catalyst-Free and Solvent-Free Reactions | Elimination of potentially toxic catalysts and solvents. researchgate.netnih.gov |
| One-Pot Synthesis | Increased efficiency, reduced waste generation. researchgate.net |
Strategies for Optimizing Bioavailability and Selectivity (Pre-clinical)
For a drug candidate to be successful, it must not only be potent but also possess favorable pharmacokinetic properties, including good bioavailability and selectivity. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while selectivity is the ability of a drug to act on a specific target without affecting other targets in the body.
The this compound scaffold provides a platform for fine-tuning these properties. The lipophilicity of the molecule, a key factor in its absorption and distribution, can be modulated by the nature of the substituents introduced at the 3- and 6-positions. For example, the addition of polar groups can increase aqueous solubility, while the introduction of specific functional groups can facilitate transport across biological membranes.
Selectivity can be enhanced through a deep understanding of the target's binding site. By designing derivatives that make specific interactions with the target protein while avoiding interactions with off-targets, the selectivity of the compound can be improved. This often involves an iterative process of computational modeling, chemical synthesis, and biological testing. Strategies such as macrocyclization have been successfully employed with the related pyrazolo[1,5-a]pyrimidine scaffold to enhance selectivity for certain kinases. nih.gov
Future pre-clinical development of derivatives of this compound will involve a comprehensive assessment of their ADME (absorption, distribution, metabolism, and excretion) properties. This will guide the further optimization of the scaffold to produce drug candidates with a desirable balance of potency, selectivity, and bioavailability.
Q & A
Q. What are the common synthetic routes for 3-Bromo-6-chloropyrazolo[1,5-a]pyridine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves halogenation or cyclocondensation strategies:
- Halogenation Approach : Bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere (e.g., nitrogen) .
- Cyclocondensation : Reaction of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., 1,3-diketones) in the presence of a base (e.g., NaH) to form the pyrazolo[1,5-a]pyridine core, followed by halogenation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional heating (e.g., 30 minutes vs. 12 hours) .
Optimization Tips :
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) .
Table 1: Synthetic Methods Comparison
| Method | Starting Material | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Direct Bromination | 6-Chloroimidazo[1,2-a]pyridine | Br₂, AcOH, N₂ atmosphere | |
| Cyclocondensation | 5-Aminopyrazole + β-diketone | NaH, THF, 80°C, 12h | |
| Microwave-Assisted | Pre-functionalized intermediates | Microwave irradiation, 150°C, 30m |
Q. How is this compound purified and characterized post-synthesis?
Methodological Answer:
- Purification :
- Recrystallization : Use solvents like ethanol or ethyl acetate based on solubility .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2 ratios) .
- Characterization :
- NMR Spectroscopy : Analyze / NMR for halogen-induced deshielding (e.g., bromine at C3: δ 7.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (MW = 231.48 g/mol) via ESI-MS or MALDI-TOF .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N/Br/Cl ratios .
Q. What spectroscopic challenges arise in distinguishing positional isomers of halogenated pyrazolo[1,5-a]pyridines?
Methodological Answer:
- NMR Analysis :
- Use -DEPT to differentiate C-Br (δ 100–110 ppm) vs. C-Cl (δ 105–115 ppm) environments .
- Compare coupling patterns in -COSY for adjacent protons near halogens .
Advanced Research Questions
Q. How does electronic and steric effects influence regioselectivity in substitution reactions at the bromine site?
Methodological Answer:
- Electronic Factors : The bromine atom at C3 acts as a strong electron-withdrawing group, directing nucleophilic attack to the para position (C7) in SNAr reactions .
- Steric Factors : Bulky substituents (e.g., cyclopropyl at C6) hinder substitution at adjacent positions, favoring reactivity at distal sites .
- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace bromine with aryl/heteroaryl groups .
Table 2: Substitution Reactions and Outcomes
| Nucleophile | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 3-Amino-6-chloropyrazolo[1,5-a]pyridine | 60–75 | |
| Thiols | NaH, THF, RT | 3-Thioether derivatives | 50–65 |
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways?
Methodological Answer:
- DFT Calculations :
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify target-specific effects .
- Structural-Activity Relationships (SAR) : Compare derivatives (e.g., 3-Bromo vs. 3-Iodo analogs) to isolate halogen-dependent bioactivity .
- Mechanistic Studies : Use kinase profiling or proteomics to identify protein targets (e.g., EGFR inhibition in cancer vs. bacterial enzyme disruption) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
- Purity Variability : Impurities (e.g., unreacted starting materials) may alter observed solubility .
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles; characterize via XRD .
- Experimental Conditions : Temperature and solvent mixtures (e.g., DMSO/water) significantly affect results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
